MCOPPB trihydrochloride
Description
Contextualization of the Nociceptin (B549756)/Orphanin FQ System
The Nociceptin/Orphanin FQ (N/OFQ) system comprises the N/OFQ peptide and its corresponding G protein-coupled receptor, the NOP receptor (also known as ORL-1). acs.orgwikipedia.org This system is a relatively recent discovery in the broader field of opioid pharmacology, identified through reverse pharmacology techniques in the mid-1990s. acs.orgwikipedia.org While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it is not activated by traditional opioid peptides, nor does N/OFQ bind to them. acs.orgmdpi.com
N/OFQ is a 17-amino acid neuropeptide derived from the precursor protein prepronociceptin. acs.orgwikipedia.org The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems, with notable expression in brain regions associated with pain, emotion, and stress responses, such as the amygdala, hypothalamus, and periaqueductal gray. mdpi.comeneuro.org The activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a range of physiological effects. mdpi.com
The functional roles of the N/OFQ system are complex and can sometimes appear contradictory. For instance, while central administration of N/OFQ can induce hyperalgesia (increased pain sensitivity), its actions in the spinal cord can produce analgesia. wikipedia.orgmdpi.com Beyond pain modulation, the N/OFQ system is implicated in a variety of other processes, including anxiety, depression, learning and memory, and reward. mdpi.com This multifaceted involvement has made the NOP receptor an attractive target for the development of new drugs.
Overview of MCOPPB Trihydrochloride as a Non-peptide Nociceptin Receptor Ligand
This compound, with the chemical name 1-[1-(1-Methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride, is a synthetic, non-peptide molecule that acts as a potent and selective agonist for the NOP receptor. medkoo.comtocris.com Its development marked a significant step in NOP receptor pharmacology, offering a tool with high affinity and selectivity to probe the functions of the N/OFQ system. tocris.combiocrick.com
As a non-peptide ligand, MCOPPB possesses several advantages over the endogenous N/OFQ peptide for research and potential therapeutic applications. These include better metabolic stability and the potential for oral bioavailability, which was demonstrated in studies showing its ability to penetrate the brain after oral administration in mice. biocrick.comncats.io
Research has established MCOPPB as one of the most potent non-peptide NOP full agonists in vitro. tocris.com Its high affinity for the human NOP receptor is a key characteristic, and it exhibits significant selectivity for the NOP receptor over the classical opioid receptors. biocrick.comncats.io This selectivity is crucial for minimizing off-target effects and for specifically elucidating the roles of the NOP receptor.
Detailed Research Findings
This compound has been the subject of various preclinical studies to characterize its pharmacological profile. These investigations have provided detailed insights into its binding affinity, functional activity, and effects in behavioral models.
Binding Affinity and Selectivity:
Studies have consistently demonstrated the high binding affinity of MCOPPB for the NOP receptor. The pKi value, a measure of binding affinity, for the human NOP receptor is reported to be approximately 10.07. medkoo.combiocrick.comncats.io This indicates a very strong interaction between MCOPPB and its target receptor.
Furthermore, MCOPPB shows a remarkable selectivity for the NOP receptor when compared to the classical opioid receptors. It is reported to be 12-fold more selective for the NOP receptor than for the mu-opioid receptor, 270-fold more selective than for the kappa-opioid receptor, and over 1000-fold more selective than for the delta-opioid receptor. biocrick.comncats.io
Functional Activity:
In functional assays, MCOPPB acts as a full agonist at the NOP receptor. For instance, in [35S]GTPγS binding assays using cells expressing the human NOP receptor, MCOPPB demonstrated potent agonist activity with an EC50 value of approximately 0.0858 nM. ncats.io Another study reported an EC50 value of 0.39 nM in HEK293 cells. biocrick.com
In Vivo Studies:
Animal studies have explored the effects of MCOPPB in various behavioral paradigms. In the mouse Vogel conflict test, an established model for anxiety, orally administered MCOPPB elicited anxiolytic-like effects. biocrick.comncats.io Notably, these anxiolytic effects were observed without significant impacts on locomotor activity or memory, which can be side effects of other anxiolytic drugs like benzodiazepines. tocris.combiocrick.com
Recent research has also uncovered a novel activity for MCOPPB, identifying it as a senolytic agent, capable of selectively eliminating senescent (aging) cells. nih.govnih.gov This effect was observed both in vitro and in vivo in peripheral tissues. nih.govnih.gov
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor | Cell Line | Reference |
|---|---|---|---|---|
| pKi | 10.07 ± 0.01 | Human NOP | biocrick.comncats.io | |
| EC50 | 0.0858 nM | Human NOP | HEK293 | ncats.io |
| EC50 | 0.39 nM | Human NOP | HEK293 | biocrick.com |
Table 2: Selectivity of MCOPPB for NOP Receptor over Classical Opioid Receptors
| Opioid Receptor | Selectivity Fold (vs. NOP) | Reference |
|---|---|---|
| Mu (µ) | 12 | biocrick.comncats.io |
| Kappa (κ) | 270 | biocrick.comncats.io |
| Delta (δ) | >1000 | biocrick.comncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIPEVOPCGEULQ-RFCADEKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108147-88-1 | |
| Record name | Mcoppb trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCOPPB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions
Nociceptin (B549756) Receptor Agonism Profile
MCOPPB trihydrochloride demonstrates a potent and selective agonist profile at the Nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor.
MCOPPB exhibits a high binding affinity for the human NOP receptor. nih.govrndsystems.com It is regarded as one of the most potent non-peptide NOP full agonists in vitro. rndsystems.com
| Parameter | Value | Receptor |
| pKi | 10.07 ± 0.01 | Human NOP Receptor |
This table summarizes the high affinity of MCOPPB for the human Nociceptin receptor.
A key characteristic of MCOPPB is its high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta). nih.govwikipedia.org This selectivity minimizes the potential for off-target effects associated with traditional opioids.
| Receptor | Selectivity Fold (vs. NOP) |
| Mu (μ) | 12 |
| Kappa (κ) | 270 |
| Delta (δ) | >1000 |
This table illustrates the selectivity of MCOPPB for the NOP receptor compared to other opioid receptors. nih.gov
The compound has moderate affinity for the mu opioid receptor, weak affinity for the kappa opioid receptor, and negligible binding at the delta opioid receptor. wikipedia.org
Molecular Mechanisms of Action
The pharmacological effects of MCOPPB are mediated through its interaction with the NOP receptor, which is a G protein-coupled receptor (GPCR). mdpi.com
As a NOP receptor agonist, MCOPPB modulates intracellular signaling pathways through the activation of inhibitory G-proteins. nih.gov The NOP receptor, like other opioid receptors, belongs to the GPCR superfamily. mdpi.comnih.gov Activation of these receptors by an agonist like MCOPPB initiates a cascade of intracellular events mediated by G-proteins.
MCOPPB demonstrates functional selectivity, also known as biased agonism, at the NOP receptor. nih.govnih.gov This means it preferentially activates certain downstream signaling pathways over others. nih.govfrontiersin.org Specifically, MCOPPB is a G-protein biased full agonist. nih.gov It is significantly more potent at activating G-protein signaling compared to its ability to recruit β-arrestin 2. nih.gov Studies have shown a bias factor of 0.97 for MCOPPB towards G protein activation. nih.govfrontiersin.org This biased signaling profile may contribute to its specific pharmacological effects. nih.gov
The activation of the NOP receptor by MCOPPB leads to the modulation of several downstream signaling cascades. In functional assays, MCOPPB's activity has been characterized by its ability to stimulate [35S]GTPγS binding, a measure of G-protein activation. nih.gov Furthermore, it has been shown to be an efficient agonist in the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.gov The activation of all four opioid receptor types, including the NOP receptor, typically leads to a reduction in Ca2+ currents. nih.gov MCOPPB is also a very potent agonist for activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the NOP receptor. nih.gov
In Vitro Pharmacological Characterization Methodologies
The in vitro pharmacological profile of this compound has been determined using various sophisticated assay methodologies. These techniques are crucial for understanding the compound's affinity, potency, and functional activity at the molecular level. Cell-based assays and label-free biosensor technologies have been particularly instrumental in elucidating the interaction of this compound with the NOP receptor.
Cell-Based Assays (e.g., CHO-K1, HEK293)
Cell-based assays are fundamental in pharmacological research for studying the effects of a compound on a specific cellular target, such as a receptor, in a controlled environment. For the characterization of this compound, Chinese Hamster Ovary (CHO-K1) cells have been utilized. These cells are a common choice for such studies as they provide a robust and reproducible system for expressing recombinant human receptors, including the NOP receptor.
In these assays, CHO-K1 cells are genetically engineered to express the human NOP receptor on their cell membrane. The interaction of this compound with these receptors can then be quantified through various methods, such as radioligand binding assays or functional assays that measure downstream signaling events. For instance, binding assays with membranes from CHO cells expressing the human NOP receptor have demonstrated the high affinity of MCOPPB, with a reported pKi value of 10.07. wikipedia.orgmedchemexpress.comgenscript.com This high affinity underscores the compound's potent interaction with the NOP receptor. While the outline mentions HEK293 cells, specific data regarding the use of this cell line for the in vitro characterization of this compound is not detailed in the available research.
Table 1: Affinity of MCOPPB for the Human NOP Receptor in CHO Cells
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| pKi | 10.07 | CHO | wikipedia.orgmedchemexpress.comgenscript.com |
Label-Free Biosensor Assays (e.g., Dynamic Mass Redistribution)
Label-free biosensor assays represent an advanced methodology for monitoring cellular responses in real-time without the need for fluorescent or radioactive labels. One such technique, Dynamic Mass Redistribution (DMR), has been employed to characterize the functional activity of this compound at the NOP receptor. nih.gov
DMR assays measure changes in the local refractive index near the cell surface, which are indicative of the redistribution of cellular matter that occurs upon receptor activation and subsequent intracellular signaling. nih.gov This technology provides a holistic view of the cellular response to a compound.
In a study utilizing CHO cells stably expressing the human NOP receptor, this compound was shown to evoke a concentration-dependent DMR response. This response confirmed its role as a full agonist at the NOP receptor, mimicking the effects of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The potency of this compound in this assay was determined to be slightly higher than that of N/OFQ. nih.gov
Table 2: Potency of this compound in a Dynamic Mass Redistribution (DMR) Assay
| Compound | pEC50 | 95% Confidence Interval | Cell Line | Reference |
|---|---|---|---|---|
| This compound | 10.55 | 10.03–11.07 | CHO-NOP | nih.gov |
| Nociceptin/Orphanin FQ (N/OFQ) | 9.99 | 9.50–10.48 | CHO-NOP | nih.gov |
Preclinical Efficacy and Therapeutic Potential
Anxiolytic Effects in Animal Models
Studies in rodent models have systematically explored the anxiolytic-like properties of MCOPPB, a selective agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor. nih.govwikipedia.org This research has benchmarked its efficacy against established anxiolytics and examined its effects on associated cognitive and motor functions.
The Vogel conflict test, a standard paradigm for assessing anxiolytic drug action, has been utilized to evaluate MCOPPB. wikipedia.orgnih.gov In this test, the compound demonstrated significant anxiolytic-like effects in mice. nih.govinvivochem.net The test measures a drug's ability to reduce the suppression of drinking behavior in water-deprived animals that are subjected to a mild electric shock when they attempt to drink. MCOPPB was shown to release this punished drinking behavior, an effect indicative of anxiolytic potential. nih.govresearchgate.net Research noted that MCOPPB produced a bell-shaped response curve in this paradigm. nih.govinvivochem.net
A key aspect of anxiolytic research is the differentiation of therapeutic effects from potential side effects like cognitive impairment or sedation. Studies have shown that at orally administered doses where MCOPPB exhibits anxiolytic activity, it did not affect memory or locomotor activity. nih.govinvivochem.net This profile suggests a separation between its anxiolytic effects and adverse impacts on the central nervous system. nih.govwikipedia.orgtargetmol.com However, other research involving repeated intraperitoneal administration in mice did find that MCOPPB treatment significantly hampered locomotor activity, as observed in the open-field test. nih.govresearchgate.net In cognitive assessments using the Y-maze test, MCOPPB treatment did not affect cognitive performance. nih.gov Some studies have specifically noted that MCOPPB failed to produce significant effects on locomotor activity up to certain doses, unlike other NOP receptor agonists. frontiersin.orgnih.gov
Direct comparisons with the benzodiazepine (B76468) anxiolytic Diazepam have been a critical component of the preclinical evaluation of MCOPPB. In the mouse Vogel conflict test, both MCOPPB and Diazepam elicited anxiolytic-like effects. nih.govinvivochem.net A significant distinction, however, was observed in their side-effect profiles. While MCOPPB did not impair memory at effective doses, Diazepam was found to cause memory deficits. nih.gov This suggests that MCOPPB may offer a more favorable profile concerning cognitive function compared to traditional benzodiazepine-type anxiolytics. nih.gov
Table 1: Comparative Effects of MCOPPB and Diazepam in Preclinical Models
| Parameter | MCOPPB | Diazepam |
|---|---|---|
| Anxiolytic-like Effect (Vogel Test) | Present | Present |
| Effect on Memory | No impairment observed | Deficits observed |
| Effect on Locomotor Activity | No effect at oral anxiolytic doses; decreased in other paradigms | Not specified in comparative studies |
The durability of a drug's therapeutic effect is crucial for its potential clinical utility. Studies have demonstrated that MCOPPB maintains its effectiveness as an anxiolytic agent even after repeated oral administration over five days. nih.govinvivochem.net This sustained activity suggests a low potential for the rapid development of tolerance to its anxiolytic effects.
Senolytic Effects and Anti-Aging Research
Beyond its neurological effects, MCOPPB has been identified as a novel senolytic agent, a compound that can selectively induce the death of senescent cells. nih.govnih.gov The accumulation of senescent cells is linked to age-associated pathologies, making senolytics a promising area of anti-aging research. fnusa-icrc.org
The senolytic potential of MCOPPB was discovered through a high-throughput screening of a library of pharmacologically active compounds on senescent human fibroblasts (MRC5 cells). nih.govresearchgate.net This screening identified MCOPPB as a potent senolytic hit. researchgate.netnih.gov Further experiments confirmed its ability to eliminate senescent cells in various in vitro models. For instance, MCOPPB was capable of significantly decreasing the number of senescent cells in doxorubicin-treated Huh-7 human liver cancer cells. A similar, though not statistically significant, decreasing trend was observed in doxorubicin-treated HepG2 liver cancer cells, indicating that MCOPPB may have cell type-specific senolytic effects. nih.gov
Table 2: Senolytic Effect of MCOPPB on Doxorubicin-Induced Senescent Cells
| Cell Line | Effect on Senescent Cell Population |
|---|---|
| Human Fibroblasts (MRC5) | Identified as a potent senolytic agent |
| Huh-7 (Human Liver Cancer) | Significant decrease (up to seven-fold) |
| HepG2 (Human Liver Cancer) | Decreasing trend observed |
In Vivo Senolytic Efficacy in Animal Models (e.g., Mice, C. elegans)
The senolytic capabilities of MCOPPB, or its ability to selectively eliminate senescent cells, have been demonstrated in multiple in vivo models. nih.govnih.gov In studies involving mice, administration of MCOPPB was shown to significantly decrease the burden of senescent cells. nih.govresearchgate.net Histological analysis of visceral white adipose tissues from MCOPPB-treated mice revealed a substantial reduction of approximately 70% in the number of senescent cells. nih.gov The compound's efficacy was also confirmed in the nematode Caenorhabditis elegans, indicating its senolytic effects are conserved across different species. nih.govnih.gov These findings from whole-organism models underscore the potential of MCOPPB in targeting age-associated cellular senescence. nih.gov
Tissue-Specific Senolytic Effects (e.g., Peripheral Tissues versus Central Nervous System)
A critical aspect of MCOPPB's senolytic activity is its tissue specificity. Research has consistently shown that MCOPPB effectively reduces the senescent cell burden in peripheral tissues. nih.govnih.govresearchgate.netunipa.it However, this effect does not extend to the central nervous system (CNS). nih.govnih.govresearchgate.netunipa.it This differential activity suggests a mechanism that is either limited by the blood-brain barrier or is dependent on tissue-specific factors present in the periphery but absent in the CNS. This characteristic is significant for understanding its therapeutic applications and potential side-effect profile.
Underlying Molecular Mechanisms of Senolytic Action (e.g., Transcriptional Networks, Toll-like Receptors)
Investigations into the molecular basis of MCOPPB's senolytic action have pointed towards the activation of specific immune-related pathways. nih.govnih.gov Mechanistically, treatment with MCOPPB has been found to activate transcriptional networks that are involved in immune responses to external stressors. nih.govresearchgate.netunipa.it A key component of this mechanism appears to be the implication of Toll-like receptors (TLRs). nih.govnih.govresearchgate.netunipa.it The activation of these pathways suggests that MCOPPB may trigger an immune-mediated clearance of senescent cells, differentiating its mechanism from other known senolytic agents.
Antinociceptive Properties
In addition to its senolytic effects, MCOPPB has been evaluated for its antinociceptive, or pain-reducing, properties as a NOP receptor agonist.
Evaluation in Acute Pain Models (e.g., Formalin Test)
The antinociceptive efficacy of MCOPPB has been assessed using the formalin test, a standard model for evaluating analgesics in rodents. frontiersin.orgresearchgate.netcriver.com The test involves injecting formalin into the paw, which induces a biphasic pain response: an immediate, acute phase (Phase I) followed by a later, more persistent phase (Phase II) associated with central sensitization. criver.commeliordiscovery.com MCOPPB demonstrated dose-dependent antinociceptive effects in both phases of the formalin test in mice. frontiersin.orgresearchgate.net Its efficacy has also been noted in the orofacial formalin test, which assesses pain in the trigeminal territory. nih.gov
Comparative Potency with Other NOP Agonists
The potency of MCOPPB has been compared with other NOP agonists both in vitro and in vivo. In vitro functional assays, such as Dynamic Mass Redistribution (DMR) experiments, have shown MCOPPB to be a highly potent NOP full agonist, with a higher potency than the agonists AT-403 and Ro 65-6570. frontiersin.orgrndsystems.com However, this high in vitro potency does not directly translate to in vivo analgesic efficacy. In animal models of pain, the rank order of antinociceptive potency was found to be AT-403 > MCOPPB = Ro 65-6570. frontiersin.org This discrepancy suggests that pharmacokinetic factors may influence the in vivo performance of MCOPPB. frontiersin.org
| Compound | In Vitro Potency Rank (DMR Assay) | In Vivo Antinociceptive Potency Rank (Formalin Test) |
|---|---|---|
| MCOPPB | 1 | 2 (equal to Ro 65-6570) |
| AT-403 | 2 | 1 |
| Ro 65-6570 | 3 | 2 (equal to MCOPPB) |
Considerations for Therapeutic Index in Pain Management
An important consideration for any analgesic is its therapeutic index—the ratio between its therapeutic and toxic effects. Research suggests that NOP agonists biased toward G protein signaling, such as MCOPPB, may offer a wider therapeutic window, separating analgesic effects from motor impairments. frontiersin.org Studies have shown that at doses effective for antinociception in the orofacial formalin test, MCOPPB did not impair motor performance in the rotarod test. nih.gov Similarly, at anxiolytic doses, it did not affect locomotor activity or memory. nih.gov This separation of desired antinociceptive effects from undesirable CNS side effects is a promising feature. The development of bifunctional NOP/MOP (mu-opioid peptide) receptor agonists is also being explored to enhance the therapeutic window for pain relief while minimizing side effects like abuse potential and respiratory depression commonly associated with traditional opioids. nih.gov
Other Emerging Therapeutic Applications
Recent preclinical research has begun to uncover a range of potential therapeutic applications for MCOPPB trihydrochloride beyond its initial characterization as an anxiolytic agent. These investigations have explored its effects on the central nervous system, its role in combating age-related cellular processes, its potential utility in cancer prevention, and its theoretical application in pain management.
Central Nervous System Disorders
This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, a target known to modulate emotional behaviors. wikipedia.orgcaymanchem.com Its primary characterization in preclinical models has been as an anxiolytic agent. wikipedia.orgrndsystems.com However, further investigation into its effects on the central nervous system (CNS) has revealed a more complex profile.
A key area of research has been its impact on cellular senescence, a process implicated in various age-related diseases. Notably, while MCOPPB demonstrated senolytic effects (the ability to clear senescent cells) in peripheral tissues, it did not reduce the burden of senescent cells within the central nervous system in mouse models. nih.govnih.govmdpi.comresearchgate.net
Behavioral studies in mice have provided additional insights. In a Y-maze test, a measure of working memory and spatial recognition, MCOPPB treatment did not affect cognitive performance. nih.gov Conversely, in the forced swimming test, which is used to assess depressive-like behavior, mice treated with the compound showed a significant decrease in mobility time. nih.gov Furthermore, comprehensive behavioral analysis indicated that repeated administration of MCOPPB significantly hampered locomotor activity in mice. nih.gov This finding contrasts with some earlier pharmacological characterizations which suggested the compound had no effect on motor function at anxiolytic doses. wikipedia.orgrndsystems.com
| Preclinical Model/Test | Key Finding | Observed Effect of MCOPPB |
|---|---|---|
| Mouse Model | Senescent Cell Burden in CNS | No significant reduction nih.govmdpi.com |
| Y-Maze Test (Mice) | Cognitive Performance (Working Memory) | No effect on performance nih.gov |
| Forced Swimming Test (Mice) | Depressive-like Behavior | Decreased mobility time nih.gov |
| Behavioral Analysis (Mice) | Locomotor Activity | Significantly hampered nih.gov |
Age-Related Pathologies
The accumulation of senescent cells is a hallmark of aging and is believed to drive many age-related pathologies. nih.gov Senolytics, drugs that selectively eliminate these cells, are a promising therapeutic strategy. This compound was identified as a novel senolytic agent following a high-throughput screening of a library of pharmacologically active compounds on senescent human fibroblasts. nih.govnih.gov
In vitro studies confirmed its ability to eliminate senescent cells. nih.gov This senolytic activity was further validated in animal models. In mice, MCOPPB treatment significantly reduced the number of senescent cells in peripheral tissues. nih.govresearchgate.net Specifically, a reduction of approximately 70% in senescent cells was observed in both visceral white adipose tissue and the liver's hepatic parenchyma. nih.gov The lifespan of the nematode C. elegans was not significantly affected by MCOPPB treatment, though changes in healthspan parameters like lipid storage and motility were observed. nih.gov
Mechanistically, the senolytic action of MCOPPB appears to involve the activation of transcriptional networks related to immune responses, with a specific implication of Toll-like receptors (TLRs). nih.govnih.govresearchgate.net
| Model System | Tissue/Cell Type | Key Finding |
|---|---|---|
| In Vitro (Human) | MRC5 Fibroblasts | Identified as a potent senolytic nih.gov |
| In Vivo (Mice) | Visceral White Adipose Tissue | ~70% reduction in senescent cells nih.gov |
| In Vivo (Mice) | Liver (Hepatic Parenchyma) | ~70% reduction in senescent cells nih.gov |
| In Vivo (C. elegans) | Whole Organism | No significant effect on lifespan nih.gov |
Potential in Cancer Prevention
Cellular senescence acts as a natural barrier to limit the proliferation of cancer cells. nih.gov However, the accumulation of senescent cells following treatments like chemotherapy can contribute to a pro-inflammatory environment that may have long-term negative effects. The ability of senolytics to clear these cells is therefore an area of active investigation in oncology.
The senolytic properties of MCOPPB have been tested in the context of chemotherapy-induced senescence. nih.gov In vitro experiments were conducted on two well-established human hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh-7. nih.gov These cells were first treated with doxorubicin, a common chemotherapy agent, to induce a senescent state. Subsequent administration of MCOPPB was shown to significantly decrease the number of these doxorubicin-induced senescent cancer cells. nih.gov This finding suggests a potential application for MCOPPB in clearing senescent tumor cells that may persist after conventional chemotherapy.
| Cell Line | Cancer Type | Inducer of Senescence | Observed Effect of MCOPPB |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | Significant decrease in senescent cells nih.gov |
| Huh-7 | Hepatocellular Carcinoma | Doxorubicin | Significant decrease in senescent cells nih.gov |
Investigational Uses in Pain Relief Modalities
The NOP receptor system, for which MCOPPB is a potent agonist, plays a crucial role in the modulation of pain. medchemexpress.comadooq.com Activation of the NOP receptor can produce unique pharmacological effects distinct from classical opioid receptors. iasp-pain.org Preclinical studies have shown that NOP receptor ligands can influence pain processing in a manner that is dependent on the specific pain modality being tested. iasp-pain.orgmdpi.com
There is significant interest in developing NOP receptor agonists as novel analgesics. One promising strategy involves creating bifunctional compounds that act as agonists at both the NOP and the mu-opioid peptide (MOP) receptors. iasp-pain.org This dual agonism has the potential to produce potent anti-nociception while mitigating dose-limiting adverse effects commonly associated with MOP receptor activation alone, such as respiratory depression and abuse liability. iasp-pain.org
While this compound has been primarily investigated for its anxiolytic and senolytic effects, its potent and selective agonism at the NOP receptor places it within a class of compounds with high theoretical potential for investigation in pain relief modalities. wikipedia.orgmedchemexpress.com Its specific effects on nociception have yet to be fully characterized, but its mechanism of action aligns with emerging strategies for developing innovative and safer analgesics.
Structure Activity Relationship Sar and Ligand Design
Original Design and Synthesis Strategies of MCOPPB
MCOPPB trihydrochloride, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole, is a potent and selective non-peptide agonist for the Nociceptin (B549756)/Orphanin FQ (NOP) peptide receptor. Its development was the result of a targeted drug design program aimed at identifying orally potent anxiolytics. The design strategy centered on creating structurally novel 1,2-disubstituted benzimidazole (B57391) derivatives. Researchers hypothesized that this chemical scaffold could yield compounds with high affinity and selectivity for the NOP receptor while possessing the appropriate physicochemical properties required for oral bioavailability and penetration into the central nervous system nih.govacs.org.
The synthesis of MCOPPB involves the construction of its complex multi-ring structure, which includes a benzimidazole core, a piperidine (B6355638) linker, and a distinctive 1-methylcyclooctyl group. The synthetic pathway was designed to produce this specific architecture, which was identified through a series of structure-activity relationship studies as being optimal for NOP receptor agonism acs.org. The resulting compound, MCOPPB, emerged as the most potent full agonist for the NOP receptor identified from this series of benzimidazole derivatives nih.govnih.gov.
Stereochemical Considerations in NOP Receptor Binding and Activity
The stereochemistry of MCOPPB is a critical determinant of its interaction with the NOP receptor. The molecule contains a chiral center at the 3-position of the second piperidine ring, and its biological activity is highly dependent on the specific configuration at this center. The active enantiomer is exclusively the (3R) stereoisomer, as specified in its chemical name: 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole nih.govwikipedia.org.
Research has demonstrated that the (3R) configuration is essential for achieving high-affinity binding to the human NOP receptor. This specific spatial arrangement allows for optimal interaction with the receptor's binding pocket. Pharmacological studies have consistently reported a very high binding affinity for this isomer, establishing it as a key feature for the compound's potent agonist activity nih.govwikipedia.org. The precise fit of the (3R)-piperidinyl group is crucial for the ligand's ability to effectively bind to and activate the NOP receptor.
| Compound | Stereochemistry | Binding Affinity (pKi) for human NOP Receptor |
|---|---|---|
| MCOPPB | (3R) | 10.07 ± 0.01 |
Modulation of Receptor Occupancy in the Central Nervous System
A primary goal in the design of MCOPPB was to achieve significant NOP receptor occupancy in the brain following oral administration. Preclinical ex vivo binding studies have confirmed that MCOPPB successfully penetrates the blood-brain barrier and engages its target in the central nervous system. Following oral administration in mice, MCOPPB was shown to inhibit signaling through the NOP receptor in the brain, providing direct evidence of its central activity nih.gov.
Further investigation into the structure-activity relationship of MCOPPB and its analogues focused on optimizing for high oral receptor occupancy in the brain nih.govacs.org. Studies have indicated that MCOPPB can achieve a NOP receptor occupancy of over 50% in the mouse brain frontiersin.org. This substantial level of receptor engagement is consistent with the compound's observed anxiolytic-like effects in behavioral models, linking target modulation in the CNS to a functional outcome. The ability to achieve high receptor occupancy via an oral route underscores the success of the initial design strategy.
Rational Design of Novel NOP Receptor Ligands Based on MCOPPB Scaffold
While direct chemical modifications of the MCOPPB molecule to create new series of ligands are not extensively documented, its structure and pharmacological profile serve as a critical benchmark in the rational design of new NOP receptor ligands. The MCOPPB scaffold, characterized by its piperidine-benzimidazole core, provides key insights into the structural requirements for potent NOP agonism.
The design of other novel NOP ligands has been informed by the principles embodied in MCOPPB's structure. For instance, the development of new scaffolds, such as quinolizidines, has been achieved through the conformational restriction of piperidine-based NOP ligands, a class to which MCOPPB belongs nih.gov. This strategy aims to create more rigid structures to better understand the NOP receptor binding pocket and to potentially improve selectivity and potency.
Furthermore, MCOPPB is utilized as a reference compound to characterize the functional selectivity, or "biased agonism," of new ligands. MCOPPB itself is known to be a G protein-biased agonist frontiersin.org. This property is of significant interest in modern drug design, as ligands that preferentially activate G protein signaling pathways over β-arrestin pathways may offer improved therapeutic profiles. Therefore, the MCOPPB scaffold informs the rational design of new NOP ligands not only structurally but also functionally, guiding the development of next-generation compounds with specific signaling properties.
Advanced Research Methodologies and Future Directions
In Vivo Pharmacological Assessment Techniques
The in vivo evaluation of MCOPPB trihydrochloride involves a variety of sophisticated techniques to characterize its pharmacological profile, particularly its effects on behavior and receptor interaction within a living organism.
Behavioral Phenotyping Assays
Behavioral phenotyping assays are crucial for understanding the functional consequences of MCOPPB's interaction with the NOP receptor system. nih.gov A battery of tests is used to assess its effects on anxiety, locomotion, depression-like behavior, and cognitive function in rodent models. nih.gov
One key assay is the Vogel conflict test , which evaluates anxiolytic potential by measuring a drug's ability to restore drinking behavior in water-deprived rats that is suppressed by mild electrical shocks. nih.govwikipedia.org In this test, MCOPPB has demonstrated significant anxiolytic-like effects. nih.govinvivochem.net
Other frequently used assays include:
Open-Field Test (OFT): This test assesses exploratory activity and anxiety. Studies have shown that MCOPPB-treated mice exhibit significantly lower ambulatory distance, suggesting a reduction in locomotor activity. nih.gov However, other research has reported that MCOPPB does not significantly affect locomotor activity at anxiolytic doses. nih.govfrontiersin.org
Forced Swim Test (FST): Used as a model for depressive-like behavior, the FST measures the immobility time of a rodent when placed in an inescapable water tank. nih.govnih.govyoutube.comyoutube.com Mice treated with MCOPPB showed a significant decrease in mobility time in this test. nih.gov
Y-Maze Test: This assay is used to evaluate spatial working memory based on an animal's natural tendency to explore novel environments. nih.govcreative-biolabs.comyoutube.com MCOPPB treatment was found to have no effect on cognitive performance in the Y-maze, indicating it does not impair memory at the doses tested. nih.govnih.gov
| Behavioral Assay | Primary Measure | Observed Effect of MCOPPB | Interpretation |
|---|---|---|---|
| Vogel Conflict Test | Punished Drinking Behavior | Elicited anxiolytic-like effects nih.govinvivochem.net | Potential anxiolytic |
| Open-Field Test | Locomotor Activity | Conflicting results: some studies show decreased locomotion nih.gov, others show no significant effect nih.govfrontiersin.org | Variable impact on motor function |
| Forced Swim Test | Immobility Time | Decreased mobility time nih.gov | Potential antidepressant-like effect |
| Y-Maze Test | Spontaneous Alternation | No effect on cognitive performance nih.govnih.gov | No memory impairment |
Ex Vivo Receptor Binding Studies in Brain Tissue
Ex vivo receptor binding studies are essential for confirming that a systemically administered compound reaches its intended target in the central nervous system and engages with it. This technique involves administering the drug to a live animal, after which brain tissue is harvested and analyzed. nih.gov
For MCOPPB, these studies have demonstrated that after oral administration, the compound successfully penetrates the brain. nih.govinvivochem.net Subsequent binding assays on the brain tissue homogenates confirmed that MCOPPB inhibited signaling through the NOP receptor. nih.govinvivochem.net This methodology provides direct evidence of target engagement in the brain, linking the compound's systemic administration to its action at the molecular level within the intended organ. MCOPPB shows a high affinity for the human NOP receptor, with a pKi of 10.07. nih.gov It is significantly more selective for the NOP receptor compared to other opioid receptors. nih.govwikipedia.org
Application of Genetic Knockout Models in Pharmacological Studies
The use of genetic knockout (KO) models, where a specific gene is inactivated, has been a revolutionary tool in pharmacology for dissecting the precise mechanisms of drug action. nih.gov To understand the pharmacology of NOP agonists like MCOPPB, studies have utilized mice lacking the β-arrestin2 gene (βarr2(−/−)) or the NOP receptor gene itself (NOP(−/−)). frontiersin.org
These models help researchers determine which signaling pathways are responsible for a drug's therapeutic effects versus its side effects. For instance, comparing the effects of a NOP agonist in wild-type mice versus NOP(−/−) mice can confirm that the observed pharmacological effects are indeed mediated by the NOP receptor. frontiersin.org Studies on various NOP agonists in such models have been crucial in investigating whether biased agonism—preferential activation of one signaling pathway (e.g., G protein) over another (e.g., β-arrestin)—can separate desired effects like analgesia from undesired effects like motor impairment. frontiersin.org
Integration of Omics Approaches in Mechanistic Studies
Modern toxicological and pharmacological research increasingly employs "omics" technologies—such as transcriptomics, proteomics, and metabolomics—to gain a comprehensive, system-wide understanding of a compound's mechanism of action. mdpi.comspringerprofessional.de This approach moves beyond single-target analysis to explore the broader molecular changes induced by a substance. alitheagenomics.com
In the study of MCOPPB, transcriptomics (specifically RNA-Seq) has been utilized to analyze gene expression changes following treatment. nih.gov This research revealed that MCOPPB treatment activated transcriptional networks associated with immune responses to external stressors, with a particular implication of Toll-like receptors (TLRs). nih.govnih.govresearchgate.net This discovery links the NOP receptor signaling pathway to immune function and cellular stress responses, uncovering a novel aspect of MCOPPB's biological activity beyond its known anxiolytic effects. nih.govresearchgate.net
Development of Analytical Methods for Biological Matrices
The accurate quantification of a drug and its metabolites in biological matrices (e.g., blood, plasma, urine) is fundamental for pharmacokinetic studies. cdc.gov For MCOPPB, there is a need for robust analytical methods to support preclinical and potential clinical development.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard, powerful techniques for the sensitive and selective measurement of compounds in complex biological samples. mdpi.commdpi.com MCOPPB can serve as a reference standard or benchmark compound for the development and validation of these analytical methods aimed at quantifying novel compounds that target the nociceptin (B549756) signaling pathway.
Future Research Avenues and Translational Perspectives
The existing body of research on MCOPPB opens up several promising avenues for future investigation with significant translational potential.
A primary area for future studies is to further elucidate the drug's mechanisms of action, particularly the connection between its anxiolytic and newly discovered senolytic (cell-clearing) effects. nih.govresearchgate.net Research has shown MCOPPB reduces the burden of senescent cells in peripheral tissues but not in the central nervous system. nih.govnih.govresearchgate.net Understanding the interplay between NOP receptor signaling, behavioral changes, immune responses, and cellular senescence is a key future direction. researchgate.net
Further long-term studies are necessary to fully evaluate the balance between the beneficial therapeutic effects and potential side effects, such as the observed changes in lipid storage. nih.gov Additionally, exploring local, tissue-specific applications of MCOPPB could be a valid strategy to maximize therapeutic benefits while minimizing potential systemic side effects. researchgate.net The coordination between the central and peripheral effects of MCOPPB in regulating metabolism and senescent cell turnover warrants deeper investigation. researchgate.net
Q & A
Q. What are the key pharmacological properties of MCOPPB trihydrochloride, and how do they inform experimental design?
this compound (C₂₆H₄₃Cl₃N₄; CAS 1108147-88-1) is a non-peptide nociceptin opioid receptor (NOP) agonist with a pKi of 10.07, demonstrating high selectivity for NOP over other opioid receptors . Its molecular weight is 518.01 g/mol, and it exhibits solubility in DMSO (32.04 mg/mL) and water (16.02 mg/mL) . For experimental design:
- Receptor Selectivity Assays : Use competitive binding assays (e.g., radioligand displacement) with NOP, κ-, μ-, and δ-opioid receptors to confirm selectivity. Reference pKi values from published studies for comparison .
- Solubility Optimization : Prepare stock solutions in DMSO at 60 mM (32.04 mg/mL) and dilute in aqueous buffers to avoid precipitation. Vortex or sonicate if necessary .
Q. How should this compound be stored to ensure stability in long-term studies?
- Powder Form : Store at -20°C in airtight containers for up to 3 years. Avoid repeated freeze-thaw cycles.
- Stock Solutions : Aliquot DMSO solutions into single-use vials and store at -80°C for ≤1 year. For in vivo studies, prepare fresh working solutions using PEG300 and Tween 80 to enhance bioavailability .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the senolytic effects of this compound?
this compound reduces senescent cell burden in peripheral tissues via Toll-like receptor (TLR)-mediated pathways, as shown in aphidicolin-induced human fibroblasts, mice, and C. elegans models . Methodological considerations:
- In Vitro Models : Induce senescence with aphidicolin (0.1–1 μM) or oxidative stress (e.g., H₂O₂). Quantify senescence using β-galactosidase staining or p16/p21 biomarkers.
- In Vivo Models : Administer MCOPPB (e.g., 5–10 mg/kg/day intraperitoneally) in Phb1 KO mice post-bile duct ligation (BDL). Assess outcomes via TUNEL staining (apoptosis), ALT/AST levels (liver injury), and histopathology .
- Mechanistic Studies : Use RNA-seq or qPCR to profile TLR pathway activation (e.g., TLR2/4) and validate with knockout models.
Q. How can researchers resolve contradictions in reported receptor selectivity data for this compound?
Discrepancies in receptor affinity (e.g., weak activity at non-NOP receptors) may arise from assay conditions or species-specific receptor variants . To address this:
- Standardize Assay Conditions : Use identical buffer systems (e.g., pH 7.4, 25°C) and receptor isoforms (human vs. rodent) across studies.
- Cross-Validate with Functional Assays : Pair binding assays (e.g., pKi) with functional readouts (e.g., cAMP inhibition for NOP activity) to confirm selectivity .
- Leverage Published Controls : Compare results with reference agonists/antagonists (e.g., LY2940094 for NOP antagonism) to calibrate experimental systems .
Q. What are the best practices for evaluating the tissue-specific effects of this compound, particularly in the CNS versus peripheral systems?
this compound shows limited CNS penetration, making it suitable for studying peripheral senescence without confounding central effects . Methodological recommendations:
- Pharmacokinetic Profiling : Measure plasma and tissue concentrations via LC-MS/MS after dosing. Monitor brain-to-plasma ratios to confirm CNS exclusion.
- Behavioral Assays : In murine models, assess motor function (e.g., rotarod) and anxiety (e.g., open-field test) to rule out CNS side effects.
- Peripheral Biomarkers : Quantify senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, TNF-α) in serum or liver/kidney tissues .
Methodological Considerations
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols, purity validation (≥98% by HPLC), and raw data deposition .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and declare conflicts of interest per qualitative/quantitative research frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
